
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown potential in scientific research applications. It was first synthesized in 2009 by a group of researchers at a pharmaceutical company in Japan. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The exact mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is not yet fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of numerous proteins that are critical for cancer cell growth and survival. By inhibiting HSP90, N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A may disrupt these processes and ultimately lead to cancer cell death.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has also been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the production of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, although further research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A for lab experiments is its relatively low toxicity compared to other cancer treatments such as chemotherapy. This makes it a potentially attractive option for combination therapies that may enhance efficacy while minimizing side effects. However, one limitation of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is its relatively low solubility, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are numerous potential future directions for research on N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another potential direction is the investigation of combination therapies with other cancer treatments to enhance efficacy. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A and its potential applications in other areas of medicine beyond cancer and inflammation.
Méthodes De Synthèse
The synthesis of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A involves a multi-step process starting with the reaction of 3-acetylphenylboronic acid and 3,4-difluoronitrobenzene in the presence of a palladium catalyst. This is followed by reduction of the nitro group to an amine using sodium borohydride, and subsequent reaction with methylsulfonyl chloride to form the final product.
Applications De Recherche Scientifique
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have potential in a variety of scientific research applications, particularly in the field of cancer research. Studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo, as well as its potential to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-11(22)12-4-3-5-14(8-12)21(26(2,24)25)10-17(23)20-13-6-7-15(18)16(19)9-13/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGESOGNXJRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-acetylphenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

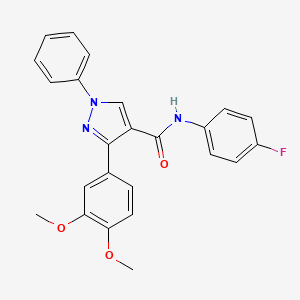
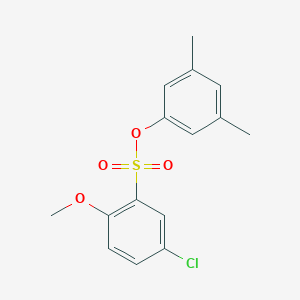
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
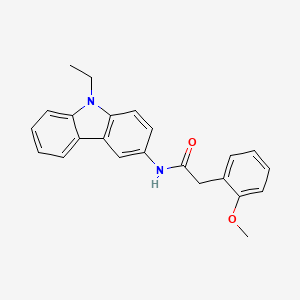
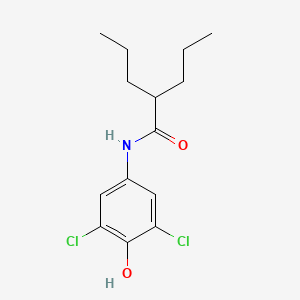

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
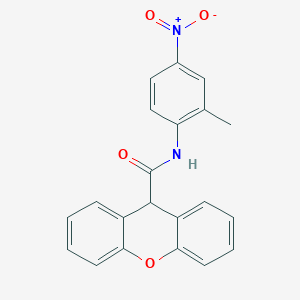
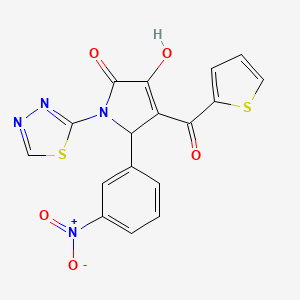
![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)